Aurachin D

説明

Synthesis Analysis

The synthesis of complex organic molecules like Aurachin D often involves multiple steps, including the assembly of the core structure followed by functionalization and purification. Techniques can vary from traditional organic synthesis methods to biotechnological approaches using engineered microorganisms. The search did not yield specific results on Aurachin D synthesis but highlighted advancements in the synthesis of related compounds, suggesting that a combination of enzymatic and chemical synthesis techniques could be applicable (Pollegioni, Rosini, & Molla, 2020).

Molecular Structure Analysis

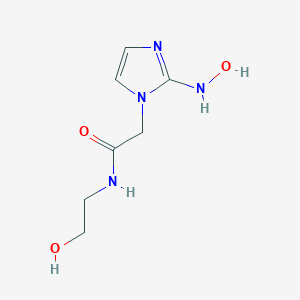

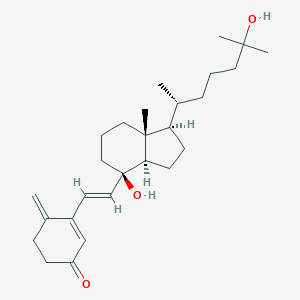

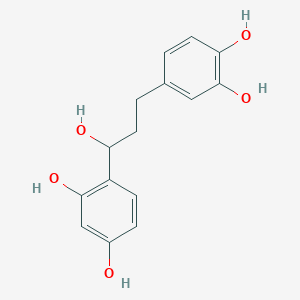

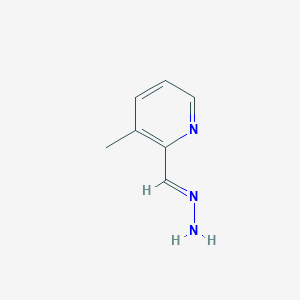

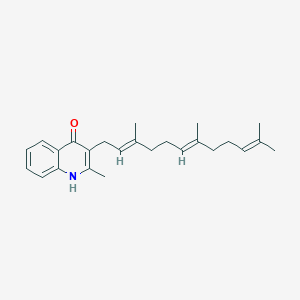

The molecular structure of Aurachin D, as with other aurachins, is characterized by a quinoline or quinolone core, which is crucial for its biological activity. Structural analysis techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to elucidate such complex structures. These methods help in understanding the conformation, stereochemistry, and electronic properties of the molecule.

Chemical Reactions and Properties

Aurachin D's chemical properties are influenced by its functional groups, which participate in various chemical reactions. These may include redox reactions, ligand binding, and interactions with biological macromolecules. The compound's activity can be attributed to its ability to interfere with specific biological pathways, such as electron transport chains in bacteria.

Physical Properties Analysis

The physical properties of Aurachin D, including solubility, melting point, and stability, are important for its handling and formulation. These properties are determined by the compound's molecular structure and influence its biological efficacy and delivery method.

Chemical Properties Analysis

The chemical properties of Aurachin D, including its reactivity, photostability, and acid-base behavior, are pivotal for its application in research and potential therapeutic use. Understanding these properties is essential for developing analogs with improved activity or reduced toxicity.

For detailed and specific information on Aurachin D, including its synthesis, structure, and properties, direct access to specialized chemical databases or primary research articles focusing explicitly on Aurachin D would be necessary. Given the broad scope of the initial query, further refined searches or consultations with specialized chemical literature databases might yield more targeted information on Aurachin D.

References

- Pollegioni, L., Rosini, E., & Molla, G. (2020). Advances in enzymatic synthesis of D-amino acids. International Journal of Molecular Sciences, 21. Link to the source.

科学的研究の応用

Inhibition of Bacterial Cytochromes : Aurachin D and its analogues are known to be potent inhibitors of the quinol oxidation sites in bacterial cytochromes bo and bd (Meunier et al., 1995). This inhibition plays a crucial role in disrupting bacterial respiration and metabolism.

Antibiotic Properties : As a naturally occurring quinolone antibiotic, Aurachin D inhibits photosynthesis and cytochrome b6/f-complexes (Oettmeier et al., 1990). It also exhibits antibacterial, antifungal, antiparasitic, and cytotoxic activities, particularly notable for its action against Gram-positive bacteria, yeasts, and molds (Kunze et al., 1987). Moreover, it shows moderate growth inhibition against pathogenic Mycobacterium tuberculosis (Lawer et al., 2022).

Inhibitory Effects on Electron Transport Chain : Aurachin D acts as a potent inhibitor in the electron transport chain, an essential pathway for cellular energy production (Stec et al., 2011).

Antiparasitic Activity : This compound inhibits parasitic protozoa like T. cruzi and Leishmania donovani at low micromolar and nanomolar concentrations (Kruth et al., 2023).

Enhancing Bactericidal Activity : The inhibition of cytochrome bd by Aurachin D can enhance the bactericidal activity of other inhibitors like the cytochrome bcc inhibitor Q203, potentially improving its clinical applicability against Mycobacterium tuberculosis (Lu et al., 2018).

Biochemical Insights : Aurachin D is formed by the prenylation of 2-methyl-4-hydroxyquinoline by AuaA, providing insights into its biochemical synthesis (Stec et al., 2011).

将来の方向性

Aurachin D has shown remarkable activities against Leishmania donovani, the causative agent of leishmaniasis . It has received increasing attention as a target for the treatment of infectious diseases caused by mycobacteria . The biotechnological production of Aurachin D was established in E. coli with a titer which is higher than previously reported from natural producer organisms . This suggests that Aurachin D and its derivatives may serve as a new antibiotic class in the future .

特性

IUPAC Name |

2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26-24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16H,8-9,11,13,17H2,1-5H3,(H,26,27)/b19-12+,20-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMLNOXMSHURLQ-YEFHWUCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318443 | |

| Record name | Aurachin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aurachin D | |

CAS RN |

108354-13-8 | |

| Record name | Aurachin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108354-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurachin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurachin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)